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molecular formula C11H15BrN2O3S B8297203 3-(4-Acetamidophenylsulfonamido)propyl bromide

3-(4-Acetamidophenylsulfonamido)propyl bromide

Cat. No. B8297203
M. Wt: 335.22 g/mol
InChI Key: TZFVGQFGGGLJRS-UHFFFAOYSA-N
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Patent
US06544499B1

Procedure details

To a stirred solution of N-acetylsulfanilyl chloride (57.15 g, 0.244 mol) in acetone (500 mL) and H2O (187.5 mL) at 0° C. was added 3-bromopropylamine hydrobromide (25.0 g, 0.114 mol). When a clear solution was obtained, a solution of sodium hydrogencarbonate (44.15 g, 0.526 mol) in H2O (550 mL) was added dropwise, maintaining the internal temperature at 0-5° C. When the addition was completed, the reaction mixture was heated at 50° C. for 5 h, then cooled to room temperature and poured into ice H2O with stirring. After stirring at 5° C. for 4 h, the suspension was filtered and the filter cake was washed with H2O and dried in vacuo to give 34.6 g (90%). An additional reaction was performed to give an additional 63.7 g of similar material.
Quantity
57.15 g
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
187.5 mL
Type
solvent
Reaction Step One
Quantity
44.15 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9](Cl)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].Br.[Br:16][CH2:17][CH2:18][CH2:19][NH2:20].C(=O)([O-])O.[Na+]>CC(C)=O.O>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9]([NH:20][CH2:19][CH2:18][CH2:17][Br:16])(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
57.15 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Name
3-bromopropylamine hydrobromide
Quantity
25 g
Type
reactant
Smiles
Br.BrCCCN
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
187.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
44.15 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Three
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When a clear solution was obtained
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 50° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring at 5° C. for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 34.6 g (90%)
CUSTOM
Type
CUSTOM
Details
An additional reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g
YIELD: CALCULATEDPERCENTYIELD 166.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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